N'-(2-甲基喹啉-4-基)-3-苯基丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

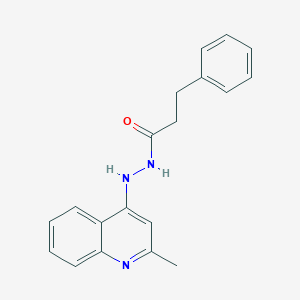

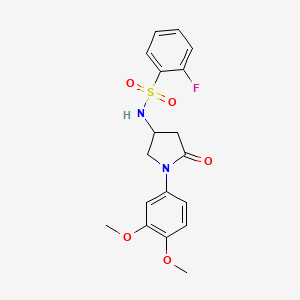

N-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MQPA is a hydrazide derivative that belongs to the class of quinoline compounds, which have been extensively studied for their various biological activities.

科学研究应用

合成和镇痛性质

- 一系列N'-(2-甲基喹啉-4-基)-3-苯基丙酰肼的衍生物,特别是N'-((1-(取代氨基)甲基)-2-氧代吲哚-3-基)-4-(2-(甲基/苯基)-4-氧代喹唑啉-3(4H)-基)苯甲酰肼衍生物,已合成并测试其镇痛和抗炎性质。一些化合物,尤其是4b,显示出显著的镇痛和抗炎活性,并且与参考药物如双氯芬酸和阿司匹林相比具有减少的溃疡原性效应 (Saravanan, Alagarsamy, & Prakash, 2012)。

抗菌活性

- N'-((2-氯-6-甲氧基喹啉-3-基)甲基亚甲基)-取代苯甲酰肼已合成并展示出显著的抗菌性质。这些化合物通过光谱方法进行表征,并在某些情况下显示出比吗啡和阿司匹林更高的镇痛效果 (Shaikh, 2013)。

抗结核药物

- 从相关中间体合成了携带酰胺、磺胺酰胺和酰胺哌嗪的喹啉-4-基-1,2,3-三唑。这些化合物对各种分枝杆菌菌株表现出强大的抗分枝杆菌活性,表明它们有望成为抗结核药物的先导分子 (Thomas et al., 2011)。

抗白血病活性

- 新型3-(1-苯基-3-甲基吡唑-5-基)-2-苯乙烯喹唑啉-4(3H)-酮已合成并展示出对各种人类白血病细胞系具有良好的抗白血病活性。这表明它们在开发新的抗白血病疗法方面具有潜力 (Raffa et al., 2004)。

抗癌活性

- 5-甲基-2-[(未)取代苯基]-4-{4,5-二氢-3-[(未)取代苯基]-5-(1,2,3,4-四氢异喹啉-2-基)吡唑-1-基}-噁唑醇衍生物对人类癌细胞系表现出强烈的抗增殖活性,特别是对人类前列腺癌和表皮癌细胞系 (Liu et al., 2009)。

抗癫痫活性

- N-(苯并[d]噻唑-2-基氨基甲酰)-2-甲基-4-氧代喹唑啉-3(4H)-羰硫脲衍生物,通过混合药效团方法合成,显示出在实验性癫痫模型中显著的抗癫痫效果,表明它们在抗癫痫药物开发中具有潜力 (Malik, Bahare, & Khan, 2013)。

作用机制

Target of Action

Similar quinoline derivatives have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor forms of certain proteins, such as growth factors, cytokines, and receptors, to their active forms.

Mode of Action

Based on the activity of similar compounds, it may interfere with the function of its target protein, potentially inhibiting its activity . This could result in changes to cellular processes that depend on the target protein’s function.

Biochemical Pathways

This could include pathways related to inflammation, cell proliferation, and cell migration .

Result of Action

If it acts similarly to other quinoline derivatives, it may inhibit the activity of its target protein, leading to changes in cellular processes such as cell proliferation and migration .

属性

IUPAC Name |

N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAHGNWOHMCZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

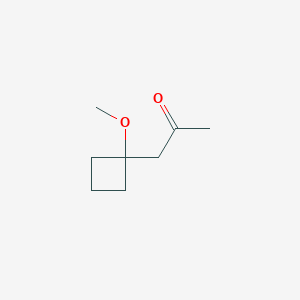

![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)

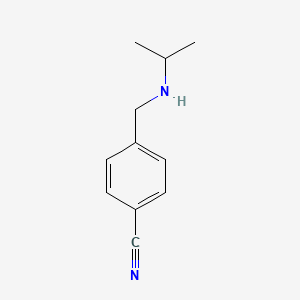

![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)

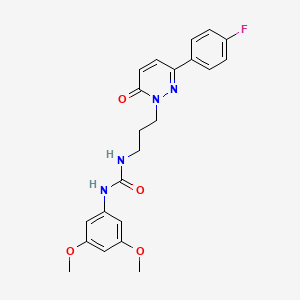

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)

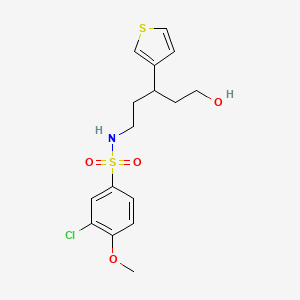

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)